Chromogenic Substrate Pefachrome FXa

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Chromogenic Substrate Pefachrome FXa is a highly sensitive chromogenic peptide substrate specifically designed for the detection and measurement of the activity of the serine protease, factor Xa. Factor Xa plays a crucial role in the blood coagulation cascade, making this substrate valuable for research, in-process, and quality control applications .

準備方法

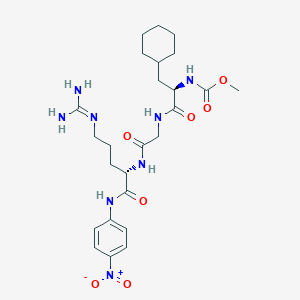

Synthetic Routes and Reaction Conditions: The synthesis of Chromogenic Substrate Pefachrome FXa involves the assembly of a peptide chain composed of specific amino acids, followed by the attachment of a chromogenic group. The general formula for this substrate is CH3OCO-D-CHA-Gly-Arg-pNA·AcOH . The synthetic route typically includes:

Peptide Synthesis: The peptide chain is synthesized using solid-phase peptide synthesis (SPPS) techniques, where amino acids are sequentially added to a growing peptide chain anchored to a solid resin.

Chromogenic Group Attachment: The chromogenic group, p-nitroaniline (pNA), is attached to the peptide chain.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Large-Scale Peptide Synthesis: Automated peptide synthesizers are used to produce the peptide chain in bulk.

Purification: The synthesized peptide is purified using high-performance liquid chromatography (HPLC) to ensure high purity and consistency.

Quality Control: Rigorous quality control measures are implemented to verify the activity and stability of the substrate

化学反応の分析

Types of Reactions: Chromogenic Substrate Pefachrome FXa primarily undergoes enzymatic cleavage reactions. The key reaction involves the cleavage of the peptide bond by factor Xa, resulting in the release of the chromogenic group, p-nitroaniline (pNA), which produces a color change detectable at 405 nm .

Common Reagents and Conditions:

Reagents: Factor Xa, buffer solutions (e.g., 50 mM Tris-HCl, pH 8.4), calcium chloride (25 mM CaCl2).

Conditions: The reaction is typically carried out at 37°C to mimic physiological conditions.

Major Products: The major product formed from the enzymatic cleavage of this compound is the peptide fragment CH3OCO-D-CHA-Gly-Arg-OH and the chromogenic group p-nitroaniline (pNA) .

科学的研究の応用

Chromogenic Substrate Pefachrome FXa has a wide range of scientific research applications, including:

Chemistry: Used in the study of enzyme kinetics and the development of enzyme inhibitors.

Biology: Employed in the investigation of blood coagulation pathways and the role of factor Xa in various biological processes.

Medicine: Utilized in the development and quality control of anticoagulant drugs targeting factor Xa.

Industry: Applied in the quality control of pharmaceutical preparations containing factor Xa .

作用機序

The mechanism of action of Chromogenic Substrate Pefachrome FXa involves the specific cleavage of the peptide bond by factor Xa. Factor Xa recognizes and binds to the substrate, catalyzing the hydrolysis of the peptide bond between the glycine and arginine residues. This reaction releases the chromogenic group, p-nitroaniline (pNA), which produces a measurable color change .

類似化合物との比較

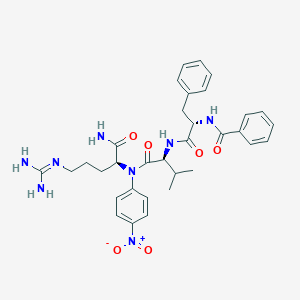

Chromogenic Substrate Pefachrome FXa is unique due to its high sensitivity and specificity for factor Xa. Similar compounds include:

Chromogenic Substrate for Factor VIIa: Used for the detection of factor VIIa activity.

Chromogenic Substrate for Factor IXa: Used for the detection of factor IXa activity

These substrates share similar principles but differ in their target enzymes and specific peptide sequences, making this compound particularly suited for factor Xa detection and measurement.

特性

分子式 |

C25H38N8O7 |

|---|---|

分子量 |

562.6 g/mol |

IUPAC名 |

methyl N-[(2R)-3-cyclohexyl-1-[[2-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]carbamate |

InChI |

InChI=1S/C25H38N8O7/c1-40-25(37)32-20(14-16-6-3-2-4-7-16)22(35)29-15-21(34)31-19(8-5-13-28-24(26)27)23(36)30-17-9-11-18(12-10-17)33(38)39/h9-12,16,19-20H,2-8,13-15H2,1H3,(H,29,35)(H,30,36)(H,31,34)(H,32,37)(H4,26,27,28)/t19-,20+/m0/s1 |

InChIキー |

ZRXBRYKOGADHIN-VQTJNVASSA-N |

異性体SMILES |

COC(=O)N[C@H](CC1CCCCC1)C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |

正規SMILES |

COC(=O)NC(CC1CCCCC1)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-methyl-N-[(Z)-1-pyridin-2-ylethylideneamino]-4a,5-dihydro-2H-[1,2,4]triazino[5,6-b]indol-3-amine](/img/structure/B11931538.png)

![6-ethyl-17-(5-hydroxypentan-2-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol](/img/structure/B11931543.png)

![7-Methyl-2-morpholin-4-yl-9-[1-(1,3-thiazol-2-ylamino)ethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11931554.png)

![6-nitro-2-[3-(6-nitro-1H-benzimidazol-2-yl)propyl]-1H-benzimidazole](/img/structure/B11931558.png)

![N-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)-5-methyl-1-(2-pyridyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11931583.png)

![(7S)-3-(carbamoyloxymethyl)-7-methoxy-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B11931589.png)

![ethyl 2-[(2-bromo-3-oxospiro[3.5]non-1-en-1-yl)amino]-3-[4-(2,7-naphthyridin-1-ylamino)phenyl]propanoate](/img/structure/B11931601.png)

![but-2-enedioic acid;3-[3,5-difluoro-4-[2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]phenyl]prop-2-enoic acid](/img/structure/B11931611.png)

![N-[(1R)-1-[4-[3-(difluoromethyl)-2-methoxypyridin-4-yl]cyclohexyl]propyl]-6-methoxypyridine-3-carboxamide](/img/structure/B11931624.png)